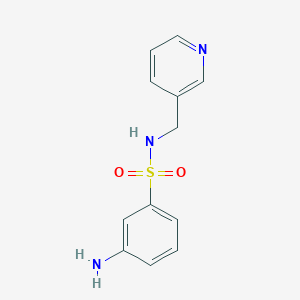

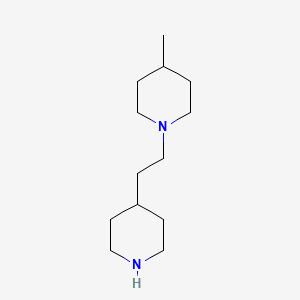

4-Methyl-1-(2-piperidin-4-ylethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis and Structure-Activity Relationships of Piperidine Derivatives

Piperidine derivatives have been extensively studied due to their wide range of biological activities. The synthesis of these compounds often involves multi-step reactions, starting from simple precursors such as amino pyridines or aldehydes, and employing various reagents and catalysts to introduce the desired functional groups . For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is achieved through chlorination and subsequent condensation with piperidine . Similarly, the synthesis of (E)-Methyl 3-(2-hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate involves a one-pot three-component reaction, showcasing the versatility of synthetic methods for piperidine derivatives .

Molecular Structure Analysis of Piperidine Derivatives

The molecular structures of piperidine derivatives are characterized by their piperidine core, which can adopt a chair conformation, providing a scaffold for various substituents . X-ray crystallography studies reveal that these compounds can form stable crystal structures through hydrogen bonding and C-H...π interactions . For example, the crystal structure of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol shows the piperidine ring in a chair conformation, stabilized by the geometry around the sulfonyl group .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions, including nucleophilic aromatic substitution, hydrogenation, and iodination, as part of their synthesis . The reactivity of these compounds is influenced by the substituents on the piperidine ring, which can affect the electron density and steric hindrance, thereby influencing the course of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of various functional groups can significantly alter these properties, making them suitable for specific applications. For instance, halogenated piperidines have been evaluated for their potential as radiolabeled probes due to their affinity for σ receptors . Additionally, metal complexes derived from piperidine-carbodithioate exhibit interesting fluorescence properties, which could be exploited in material science .

Case Studies and Biological Activity

Several piperidine derivatives have been identified as potent inhibitors of acetylcholinesterase, with potential applications in treating dementia . The structure-activity relationship studies of these compounds have led to the development of compounds with high selectivity and potency. For example, compound 13e (E2020) has shown significant in vivo activity and selectivity for acetylcholinesterase over butyrylcholinesterase . Another case study involves the development of platelet-activating factor antagonists, where the piperidine moiety plays a crucial role in the biological activity of the compounds .

Applications De Recherche Scientifique

Insecticidal Activity

The compounds related to the piperidine structure, such as those derived from Piper nigrum (black pepper), have shown insecticidal properties. For instance, pipertipine and pipercitine, isolated from Piper nigrum seeds, exhibited toxicity against Aedes aegypti larvae, highlighting their potential in developing natural insecticides (Siddiqui, Gulzar, & Begum, 2002).

Anticancer Agents

Piperidine derivatives have been evaluated for their anticancer activities. For example, novel (4-piperidinyl)-piperazine derivatives were synthesized and identified as potent and orally active inhibitors for acetyl-CoA carboxylase 1/2, showing promise in reducing hepatic de novo fatty acid synthesis, a crucial pathway in cancer metabolism (Chonan et al., 2011).

Antimicrobial Activity

Spiro-piperidin-4-ones synthesized via an atom economic and stereoselective process demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This indicates their potential as new therapeutic agents for treating tuberculosis (Kumar et al., 2008).

Corrosion Inhibition

Piperidine derivatives have also been explored for their role in corrosion inhibition. Quantum chemical and molecular dynamic simulation studies have predicted the inhibition efficiencies of certain piperidine derivatives on iron corrosion, making them potential candidates for protective coatings and anti-corrosive agents in industrial applications (Kaya et al., 2016).

Molecular Docking and Drug Design

The structural and electronic parameters of piperidine derivatives have been calculated and used in molecular docking studies to investigate their biological activities, including interactions with proteins and potential as drug candidates. These studies contribute to the rational design of new compounds with improved therapeutic profiles (Raj & Rajendran, 2013).

Safety And Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

4-methyl-1-(2-piperidin-4-ylethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13/h12-14H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFRNPPHHZRTHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-(2-piperidin-4-ylethyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

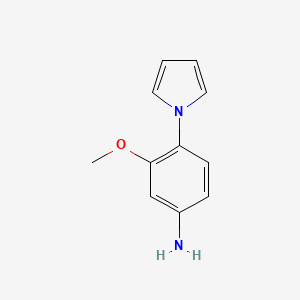

![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)